N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(6,7-dimethoxy-1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-21-9-3-6-7(4-10(9)22-2)11(19)17-5-8(6)18-12(20)13(14,15)16/h3-4,8H,5H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZWNPAIMZNPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CNC2=O)NC(=O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide (CAS No. 685109-21-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, relevant research findings, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C13H13F3N2O4 with a molecular weight of 318.25 g/mol. The structure features a tetrahydroisoquinoline core modified with trifluoroacetamide and methoxy groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 685109-21-1 |
| Molecular Formula | C13H13F3N2O4 |
| Molecular Weight | 318.25 g/mol |
1. Cholinesterase Inhibition
Recent studies have shown that compounds similar to N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinolinyl)-2,2,2-trifluoroacetamide exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters associated with cognitive functions.
In a study evaluating cholinesterase inhibitors for Alzheimer's disease treatment:
- The compound demonstrated selective inhibition towards BuChE compared to AChE.
- IC50 values indicated that it has a moderate inhibitory effect on these enzymes .
2. Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It showed promising results in scavenging free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential to mitigate oxidative stress-related damage in cells .
Study on Cytotoxicity and Multidrug Resistance
A series of derivatives related to N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinolinyl)-2,2,2-trifluoroacetamide were synthesized and tested for cytotoxicity against the K562 cell line:
- Most derivatives exhibited low cytotoxicity; however, some showed promising results against multidrug-resistant cell lines with IC50 values comparable to established agents like verapamil .
Pharmacological Implications
Given its cholinesterase inhibitory action and antioxidant properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The tetrahydroisoquinoline scaffold is shared among several compounds in the evidence. Key structural differences lie in substituent patterns and side chains:
Key Observations :
- The target compound’s trifluoroacetamide group distinguishes it from the benzylacetamide derivatives in . This substitution likely increases lipophilicity and metabolic resistance compared to non-fluorinated analogs.
- Methoxy groups at positions 6 and 7 are shared with compounds in , which may enhance solubility relative to alkylamino-substituted analogs (e.g., Compound 30).
Key Observations :
- The target compound’s trifluoroacetamide group may simplify synthesis compared to multi-step alkylation protocols (e.g., Compound 31, 15% yield with 1-iodopropane) .
- Benzyl halides (e.g., Compound 33) show superior reactivity over alkyl halides, correlating with higher yields.
Pharmacological and Physicochemical Properties
Substituent effects on activity can be inferred:
Key Observations :
- The trifluoroacetamide group in the target compound may reduce LogP compared to benzyl-substituted analogs (Compounds 30, 33), balancing lipophilicity and solubility.
- Methoxy groups likely improve water solubility relative to diethylamino or benzylamino substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
